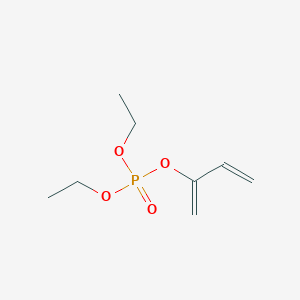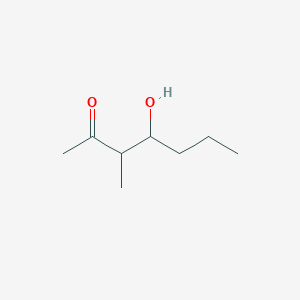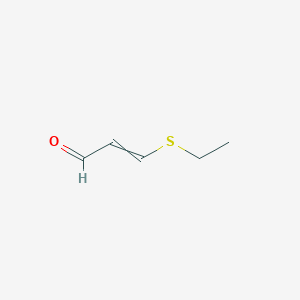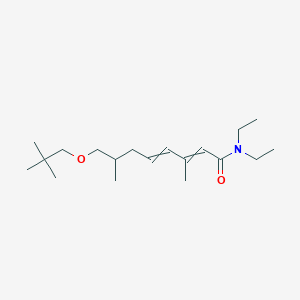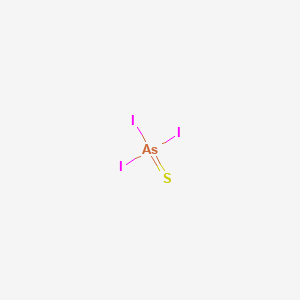
Arsorothioic triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsorothioic triiodide is a chemical compound that contains arsenic, sulfur, and iodine. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure and reactivity make it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arsorothioic triiodide typically involves the reaction of arsenic compounds with sulfur and iodine under controlled conditions. One common method is to react arsenic trioxide (As2O3) with elemental sulfur (S) and iodine (I2) in an organic solvent. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
Arsorothioic triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide (As2O5), while reduction could produce arsenic sulfide (As2S3).
科学研究应用
Arsorothioic triiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
作用机制
The mechanism by which arsorothioic triiodide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular function and signaling pathways. These interactions are often mediated by the compound’s ability to form complexes with proteins and other biomolecules.
相似化合物的比较
Arsorothioic triiodide can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): Known for its explosive properties, nitrogen triiodide is used in different applications compared to this compound.
Phosphorus triiodide (PI3): This compound is used in organic synthesis and has different reactivity and applications.
Sulfur triiodide (SI3): Another related compound with distinct chemical properties and uses.
属性
CAS 编号 |
54990-17-9 |
|---|---|
分子式 |
AsI3S |
分子量 |
487.70 g/mol |
IUPAC 名称 |
triiodo(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsI3S/c2-1(3,4)5 |
InChI 键 |
NBPLMEWOLQQOIO-UHFFFAOYSA-N |
规范 SMILES |
S=[As](I)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


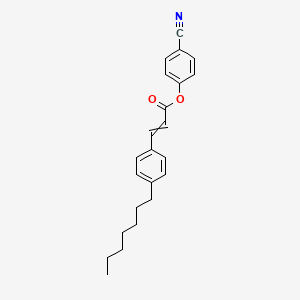

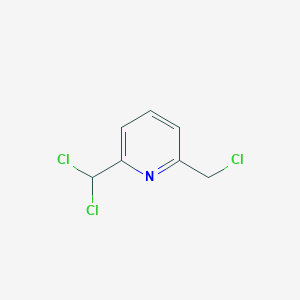


![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)

